BenchChemオンラインストアへようこそ!

2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Sequential cross-coupling Palladium catalysis Divergent synthesis

2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-46-5) is a trihalogenated heterocyclic scaffold belonging to the pyrrolo[2,3-d]pyrimidine family, which is structurally related to 7-deazapurines. The compound is principally employed as a key synthetic intermediate, providing three electrophilic chlorine substituents at positions 2, 4, and 6 for sequential, chemoselective derivatization via palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H4Cl3N3
Molecular Weight 236.5 g/mol
Cat. No. B11875765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC7H4Cl3N3
Molecular Weight236.5 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1N=C(N=C2Cl)Cl)Cl
InChIInChI=1S/C7H4Cl3N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3
InChIKeyWJWZYGYLPGIBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Core Properties & Synthetic Role for Procurement Decisions


2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-46-5) is a trihalogenated heterocyclic scaffold belonging to the pyrrolo[2,3-d]pyrimidine family, which is structurally related to 7-deazapurines. The compound is principally employed as a key synthetic intermediate, providing three electrophilic chlorine substituents at positions 2, 4, and 6 for sequential, chemoselective derivatization via palladium-catalyzed cross-coupling reactions [1]. Commercial sources typically supply the compound with a purity of 95–98% (NLT 98%) , with a molecular weight of 236.49 g·mol⁻¹ and a computed LogP of 2.93, reflecting its moderate lipophilicity .

Why Generic Substitution of 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with Other Chlorinated Analogs Fails in Synthetic Programs


The number and regiochemistry of chlorine atoms on the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core directly determine the scope, selectivity, and step-economy of downstream diversification. Mono-chloro (e.g., 4-chloro-7-methyl) or di-chloro (e.g., 2,4-dichloro-7-methyl, 4,6-dichloro-7-methyl) congeners lack the third electrophilic handle, restricting the accessible chemical space to fewer substitution patterns and often requiring additional protection/deprotection or halogenation steps [1]. Conversely, the 2,4,5-trichloro isomer places a chlorine at the C5 position of the pyrrole ring, which exhibits a different reactivity profile that is less suited for sequential Suzuki–Miyaura/Liebeskind–Srogl triarylation sequences [2]. The specific 2,4,6-trichloro arrangement therefore constitutes a unique synthetic logic gate: three discrete, orthogonal reactive centers that enable controlled, iterative C–C bond formations without intermediate re-functionalization.

Quantitative Differentiation Evidence for 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine vs. Its Closest Chlorinated Analogs


Triple Arylation Capability: 2,4,6-Trichloro Pattern Enables Three Sequential Cross-Couplings vs. Mono/Di-Chloro Analogs

The 2,4,6-trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold was explicitly utilized in the synthesis of 4,5,6-triarylated-7-methylpyrrolo[2,3-d]pyrimidines through two sequential Suzuki–Miyaura reactions, followed by a Liebeskind–Srogl coupling, achieving full triarylation in three steps. In contrast, the analogous 4,6-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can only access diarylated products without an additional halogenation step, and 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is limited to monoarylation. The 2,4,5-trichloro isomer (CAS 1053228-28-6) possesses a chlorine at C5 rather than C6, which alters the electronic bias and is not demonstrated to support the same sequential triarylation pathway [1].

Sequential cross-coupling Palladium catalysis Divergent synthesis

Computed LogP: 2,4,6-Trichloro Substitution Increases Lipophilicity Relative to Less Chlorinated 7-Methylpyrrolo[2,3-d]pyrimidines

The computed octanol–water partition coefficient (LogP) for 2,4,6-trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is 2.93 . For comparison, the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-67-2) has a predicted LogP of approximately 1.4, and the 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5) has a predicted LogP of approximately 2.1 . The incremental LogP increase (ΔLogP ≈ +1.5 vs. mono-chloro; ΔLogP ≈ +0.8 vs. di-chloro) arises directly from the third chlorine atom and has practical consequences for reversed-phase HPLC purification, where the tri-chloro compound exhibits markedly longer retention, and for liquid–liquid extraction workup procedures.

Lipophilicity ADME properties Chromatographic behavior

Commercial Purity Benchmarking: 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine at ≥98% Meets QC Standards for Multi-Step Synthesis

Multiple commercial suppliers list 2,4,6-trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with a purity specification of NLT 98% or 98% . This purity level is essential for multi-step synthetic sequences, as each residual impurity carrying a reactive chlorine handle can propagate through subsequent cross-coupling steps, generating complex impurity profiles that reduce yields of the final trisubstituted product. Purchasing at a lower purity specification (e.g., 95% as also available from some sources) introduces a 3% impurity burden that, when multiplied across three sequential reactions, can cumulatively degrade the overall mass balance.

Purity specification Quality control Procurement criteria

Enabling Divergent Kinase Inhibitor Libraries: 2,4,6-Trichloro Intermediate as a Common Precursor to JAK, TLR7/8, and CK1δ-Focused Compound Series

The pyrrolo[2,3-d]pyrimidine core is a recognized privileged scaffold for kinase inhibition, with clinical examples including the JAK inhibitor ruxolitinib and the BTK inhibitor ibrutinib. The 2,4,6-trichloro-7-methyl derivative serves as a universal starting point for divergent library synthesis because the three chlorine atoms can be displaced independently with different nucleophiles or organometallic reagents. In published work, structurally related 4,6-dichloro-7-methylpyrrolo[2,3-d]pyrimidines have yielded CK1δ inhibitors (e.g., compound 13i, IC₅₀ values in the low micromolar range against RT-112 bladder cancer cells) [1]. The additional chlorine at position 2 in the target compound provides an orthogonal vector for introducing substituents that modulate selectivity between closely related kinases (e.g., JAK1 vs. JAK2 or TLR7 vs. TLR8), as demonstrated in patent literature describing 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines as dual DYRK1/CLK1 inhibitors [2].

Kinase inhibitor Medicinal chemistry Library synthesis

Optimal Procurement and Application Scenarios for 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Based on Differentiated Evidence


Divergent Synthesis of Triarylated Kinase Inhibitor Libraries for Lead Optimization

Medicinal chemistry teams synthesizing focused libraries of 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines for kinase selectivity profiling should select the 2,4,6-trichloro-7-methyl intermediate as the single starting material. Its three orthogonal chlorine handles permit sequential Pd-catalyzed couplings to install distinct aryl/heteroaryl groups at each position, enabling systematic exploration of vectors for potency, selectivity, and pharmacokinetic properties without intermediate halogenation steps [1]. This approach has been validated in the construction of 4,5,6-triarylated-7-methylpyrrolo[2,3-d]pyrimidines using two Suzuki–Miyaura reactions followed by a Liebeskind–Srogl coupling [1].

Structure–Activity Relationship (SAR) Studies on JAK and DYRK/CLK Dual Inhibitor Programs

Research groups pursuing JAK1/JAK2-selective inhibitors or dual DYRK1/CLK1 inhibitors can leverage the 2,4,6-trichloro scaffold to independently vary substituents at the C2, C4, and C6 positions. The patent literature explicitly describes 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines as dual DYRK1/CLK1 inhibitors, demonstrating that the C2 chlorine is critical for achieving the desired selectivity profile, a vector that is not accessible from 4,6-dichloro precursors [2]. For programs targeting CK1δ-mediated bladder or ovarian cancers, compound 13i (a 4,6-disubstituted derivative) demonstrated significant in vitro potency, and the C2 position of the tri-chloro intermediate offers an additional handle for further optimization [3].

Process Chemistry Optimization of Multi-Kilogram Synthesis Requiring Step-Economic Routes

Process chemistry groups scaling up the synthesis of complex pyrrolo[2,3-d]pyrimidine drug candidates should evaluate the 2,4,6-trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as the pivotal intermediate. It consolidates three halogenation steps into a single purchased intermediate, reducing the number of unit operations by at least two compared to routes that start from the non-chlorinated or mono-chlorinated core and require subsequent halogenation. The compound's LogP of 2.93 also simplifies extractive workup procedures at multi-kilogram scale, as the intermediate partitions efficiently into organic solvents, minimizing product loss to aqueous phases . Commercial availability at NLT 98% purity from ISO-certified suppliers ensures batch-to-batch consistency necessary for regulatory filings .

Antimicrobial Pyrrolopyrimidine Discovery: Halogen-Dependent Biofilm Inhibition

Academic and industrial groups investigating halogenated pyrrolo[2,3-d]pyrimidines for antifungal applications can use the 2,4,6-trichloro-7-methyl scaffold as a precursor to explore the role of chlorine substitution on antibiofilm activity. In a recent study, halogenated analogs 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine demonstrated potent biofilm inhibition against fluconazole-resistant Candida albicans, with halogen atoms playing a key role in ALS3 protein binding [4]. The 2,4,6-trichloro-7-methyl derivative provides a starting point for introducing iodo or other substituents at C5 while retaining the 2,4,6-trichloro pattern for comparative SAR, enabling systematic evaluation of halogen effects on antifungal potency and selectivity.

Quote Request

Request a Quote for 2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.